molecular formula C10H20N2O2 B1400910 cis-3-(Boc-aminomethyl)cyclobutylamine CAS No. 1363380-57-7

cis-3-(Boc-aminomethyl)cyclobutylamine

Cat. No.: B1400910
CAS No.: 1363380-57-7
M. Wt: 200.28 g/mol
InChI Key: OVVBOBKSGLYQRG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol CAS Number: 1363381-81-0 Structure: This compound features a cyclobutane ring substituted with a Boc-protected aminomethyl group (tert-butoxycarbonyl) at the cis-3 position (Figure 1). The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in pharmaceutical and organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBOBKSGLYQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145774
Record name Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-81-0, 1334499-53-4
Record name Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine typically involves the following steps:

    Cyclobutylamine Formation: Starting with a cyclobutane derivative, the amino group is introduced through a series of reactions, often involving nitration followed by reduction.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions: cis-3-(Boc-aminomethyl)cyclobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

Cis-3-(Boc-aminomethyl)cyclobutylamine is a bicyclic amine characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound has garnered attention in various fields, particularly in medicinal chemistry, organic synthesis, and biological studies due to its unique structural properties and potential biological activities.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds . Its structural similarity to biologically active amines makes it a valuable building block for drugs targeting central nervous system disorders, such as depression and anxiety. The compound's ability to modulate receptor activities suggests its potential as a therapeutic agent in treating various neurological conditions.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its unique cyclobutane framework allows for various functionalization reactions, enabling the development of diverse chemical entities. The compound has been utilized in fragment-based drug discovery (FBDD), where its three-dimensional structure contributes to the identification of new pharmacophores .

Biological Studies

The compound is employed in biological studies to investigate enzyme inhibitors and receptor ligands. Its interactions with biological targets can help elucidate mechanisms of action relevant to metabolic pathways and signal transduction. Preliminary studies indicate that this compound may act as an inhibitor or modulator in various biochemical pathways, warranting further investigation into its pharmacological properties.

Case Studies and Research Findings

  • Fragment-Based Drug Discovery : In a study exploring the use of three-dimensional fragments in drug development, this compound was highlighted for its ability to access new chemical space and enhance molecular diversity. This approach has led to the identification of novel compounds with improved binding affinities for challenging biological targets .
  • Synthesis of Bioactive Compounds : Research involving the total synthesis of complex natural products has utilized this compound as a key intermediate. Its incorporation into synthetic pathways has demonstrated significant yields and enantioselectivity, showcasing its utility in producing bioactive molecules .
  • Enzyme Inhibition Studies : Preliminary investigations into the enzyme inhibition potential of this compound have shown promise. The compound's structural features allow it to interact with specific enzymes involved in metabolic processes, suggesting possible applications in drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of cis-3-(Boc-aminomethyl)cyclobutylamine involves its interaction with biological targets:

Comparison with Similar Compounds

Key Properties :

  • Predicted Collision Cross Section (CCS): 153.4 Ų (for [M+H]+ adduct) .
  • Solubility and Reactivity: Polar functional groups (amine and carbamate) suggest moderate solubility in polar solvents. The Boc group allows selective deprotection under acidic conditions, enabling downstream functionalization .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences among cis-3-(Boc-aminomethyl)cyclobutylamine and related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
cis-3-(Boc-aminomethyl)cyclobutylamine C₁₀H₂₀N₂O₂ 200.28 Boc-protected amine, cyclobutane Intermediate in peptide synthesis, drug discovery
cis-3-Hydroxy-3-methylcyclobutylamine HCl C₅H₁₂ClNO 137.61 Hydroxyl, amine (hydrochloride salt) Research in small-molecule therapeutics, solubility studies
1-[cis-3-(Hydroxymethyl)cyclobutyl]uracil C₉H₁₂N₂O₃ 196.20 Hydroxymethyl, uracil Nucleoside analog synthesis, antiviral research
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Dual primary amines Crosslinking agent, polymer chemistry

Physicochemical Properties

Collision Cross Section (CCS) Comparison :

Compound Adduct m/z CCS (Ų)
cis-3-(Boc-aminomethyl)cyclobutylamine [M+H]+ 201.15976 153.4
cis-3-(Boc-aminomethyl)cyclobutylamine [M+Na]+ 223.14170 155.8
cis-3-Hydroxy-3-methylcyclobutylamine HCl [M+H]+* ~138.06 Not reported

*Predicted data unavailable; CCS values for hydrochloride salts are typically higher due to increased polarity .

Biological Activity

cis-3-(Boc-aminomethyl)cyclobutylamine is a bicyclic amine characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, with the molecular formula C10H17N2OC_{10}H_{17}N_{2}O. Its unique structure, featuring a cyclobutane ring, contributes to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

cis 3 Boc aminomethyl cyclobutylamine\text{cis 3 Boc aminomethyl cyclobutylamine}

Key Features:

  • Bicyclic Structure: The cyclobutane ring enhances its reactivity and interaction potential.
  • Boc Group: Provides stability during synthesis and can be selectively removed to reveal the active amine.

The biological activity of this compound primarily involves its interaction with molecular targets. The mechanism includes:

  • Enzyme Modulation: The compound may inhibit or modulate enzyme activity, which is crucial in various biochemical pathways.
  • Receptor Interaction: Potential binding to receptors involved in neurological and metabolic processes, suggesting implications for drug development.

Biological Activity Data

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its role as an inhibitor or modulator in several biochemical pathways. Specific data on its biological effects are summarized below:

Activity Type Effect Reference
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways
Receptor ModulationPossible interaction with receptors linked to neurological disorders
CytotoxicityPreliminary cytotoxic effects observed in cancer cell lines (further studies needed)

Case Studies and Research Findings

  • Inhibition Studies:
    • A study demonstrated that compounds structurally similar to this compound showed significant inhibition of enzyme activity related to metabolic disorders. This suggests that the compound may have therapeutic potential in treating such conditions .
  • Binding Affinity Analysis:
    • Interaction studies indicate that this compound may bind effectively to certain receptors, leading to modulation of their activity. This could have implications for drug design aimed at neurological targets .
  • Synthesis and Application:
    • The compound is utilized as an intermediate in synthesizing various pharmaceuticals, emphasizing its importance in medicinal chemistry. Its ability to form stable derivatives makes it a valuable building block for further functionalization .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Structure Type Unique Features
3-AminocyclobutanolBicyclic alcoholLacks Boc protection; more polar
N-Boc-cyclobutylamineBicyclic amineNo aminomethyl group; simpler
3-Boc-amino-cyclopentaneBicyclic amineLarger ring structure; different reactivity

These compounds differ primarily in their functional groups and ring sizes, influencing their reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing cis-3-(Boc-aminomethyl)cyclobutylamine, and how can reaction conditions be optimized to enhance yield and purity?

Answer: The synthesis of this compound typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclobutane ring functionalization. A common strategy is to start with a cyclobutane precursor, such as cis-3-(hydroxymethyl)cyclobutylamine, and introduce the Boc group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) . Reaction optimization should focus on:

  • Temperature control : Maintaining 0–25°C during Boc protection to minimize side reactions.
  • Catalyst selection : DMAP accelerates Boc activation in aprotic solvents like THF or DCM.
  • Purification : Column chromatography with silica gel (eluting with ethyl acetate/hexane) or recrystallization to isolate the cis isomer .

Q. How can the stereochemical integrity of this compound be confirmed using spectroscopic and chromatographic techniques?

Answer: Stereochemical confirmation requires a combination of:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to identify vicinal proton relationships characteristic of cis configuration. NOE (Nuclear Overhauser Effect) experiments can detect spatial proximity between protons on the cyclobutane ring and the Boc-protected aminomethyl group .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with known standards validate configuration .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in NMR data when characterizing this compound, particularly regarding cyclobutane ring conformation?

Answer: Cyclobutane ring puckering can lead to ambiguous NMR signals. To resolve this:

  • Variable-temperature NMR : Perform experiments at −40°C to slow ring inversion and simplify splitting patterns.
  • DFT calculations : Compare experimental 1^1H and 13^{13}C chemical shifts with computed values for different puckered conformers (e.g., envelope or twist-boat) using software like Gaussian .
  • X-ray crystallography : Single-crystal analysis provides definitive conformation data. Ensure slow evaporation of solvent (e.g., ethanol/water mixtures) to grow high-quality crystals .

Q. How does the choice of solvent and temperature impact the stability of the Boc group during synthetic steps involving this compound?

Answer: The Boc group is acid-labile and thermally sensitive. Key considerations include:

  • Solvent selection : Avoid protic solvents (e.g., methanol) that may hydrolyze the Boc group under acidic conditions. Use aprotic solvents like DCM or THF .
  • Temperature limits : Prolonged heating above 40°C can cleave the Boc group. Monitor reactions via TLC or in situ IR spectroscopy to detect premature deprotection.
  • Quenching protocols : Neutralize acidic byproducts (e.g., from coupling reactions) with aqueous bicarbonate washes to preserve Boc stability .

Q. What are the implications of cyclobutane ring strain on the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Answer: Cyclobutane’s ring strain (~26 kcal/mol) enhances reactivity but complicates selectivity:

  • Nucleophilic substitution : The strained ring facilitates SN2 mechanisms but may lead to ring-opening byproducts. Use bulky bases (e.g., DIPEA) to stabilize transition states and reduce side reactions .
  • Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (≤60°C) to prevent ring distortion. Prioritize aryl bromides over chlorides for faster oxidative addition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Boc-aminomethyl)cyclobutylamine
Reactant of Route 2
cis-3-(Boc-aminomethyl)cyclobutylamine

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